![molecular formula C15H16N2O B017525 2-amino-N-(3,4-dimethylphenyl)benzamide CAS No. 102630-81-9](/img/structure/B17525.png)
2-amino-N-(3,4-dimethylphenyl)benzamide
Overview
Description
2-amino-N-(3,4-dimethylphenyl)benzamide is a chemical compound with the molecular formula C15H16N2O and a molecular weight of 240.31 . It is a specialty product used in proteomics research .
Synthesis Analysis
The synthesis of 2-amino-N-(3,4-dimethylphenyl)benzamide involves several steps. The reaction conditions vary, with some methods using hydrogen, acetic acid, aniline, and other reagents . The yield also varies depending on the reaction conditions .Molecular Structure Analysis
The molecular structure of 2-amino-N-(3,4-dimethylphenyl)benzamide is represented by the formula C15H16N2O . More detailed structural information may be available in specialized chemical databases .Physical And Chemical Properties Analysis
2-amino-N-(3,4-dimethylphenyl)benzamide has a molecular weight of 240.31 . More detailed physical and chemical properties may be available in specialized chemical databases .Scientific Research Applications
Building Block for Drug Synthesis
“2-amino-N-(3,4-dimethylphenyl)benzamide” is a crucial building block for many drug candidates . It is used in the synthesis of various pharmaceutical compounds due to its unique chemical structure .
Kinetics Study in Microflow System
This compound has been used in kinetics studies in a microflow system . A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters .
Optimization of Reaction Conditions
The kinetic model established from the study of this compound in a microflow system can be used to optimize reaction conditions . This can lead to improved yields in the synthesis of this compound .
Selective Acylation Studies
The compound has been used in studies focusing on selective acylation . Since the two amine groups in the compound are in different chemical environments, it makes the selective monoacylation process relatively complicated .
Continuous Synthesis in Microreactor
The compound has been synthesized in a continuous flow process using a microreactor . This method offers advantages such as improved control over reaction conditions and increased efficiency .
Antioxidant Research
While not directly related to “2-amino-N-(3,4-dimethylphenyl)benzamide”, similar compounds such as 2,3-dimethoxybenzamides have been synthesized and studied for their antioxidant activities . It’s possible that “2-amino-N-(3,4-dimethylphenyl)benzamide” could also have potential applications in this area.
Safety and Hazards
properties
IUPAC Name |
2-amino-N-(3,4-dimethylphenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-7-8-12(9-11(10)2)17-15(18)13-5-3-4-6-14(13)16/h3-9H,16H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCFCRRBRLVDGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333058 | |
Record name | 2-amino-N-(3,4-dimethylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
102630-81-9 | |
Record name | 2-amino-N-(3,4-dimethylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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